N1-(2,2-diethoxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
CAS No.: 899945-36-9
Cat. No.: VC6402629
Molecular Formula: C22H27N3O5S
Molecular Weight: 445.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899945-36-9 |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 445.53 |
| IUPAC Name | N-(2,2-diethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
| Standard InChI | InChI=1S/C22H27N3O5S/c1-3-29-19(30-4-2)14-23-20(26)21(27)24-16-9-10-17-15(13-16)7-5-11-25(17)22(28)18-8-6-12-31-18/h6,8-10,12-13,19H,3-5,7,11,14H2,1-2H3,(H,23,26)(H,24,27) |
| Standard InChI Key | KASZQGHDIFAOGP-UHFFFAOYSA-N |
| SMILES | CCOC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)OCC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a tetrahydroquinoline core, a partially saturated bicyclic system derived from quinoline. At position 6 of this core, an oxalamide group bridges the tetrahydroquinoline to a 2,2-diethoxyethyl moiety. The thiophene-2-carbonyl substituent at position 1 introduces a sulfur-containing heterocycle, enhancing electronic diversity.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 899945-36-9 |
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 445.53 g/mol |
| IUPAC Name | N1-(2,2-Diethoxyethyl)-N2-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]oxalamide |
Stereoelectronic Features
The diethoxyethyl group contributes electron-donating effects via its ethoxy substituents, while the thiophene ring provides π-conjugation and polarizability. Quantum mechanical calculations predict intramolecular hydrogen bonding between the oxalamide’s carbonyl oxygen and the tetrahydroquinoline’s NH group, stabilizing the molecule’s conformation.
Synthetic Methodology
Multi-Step Synthesis
The synthesis involves three primary stages:
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Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives with cyclohexenone under acidic conditions yields the tetrahydroquinoline scaffold.
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Thiophene-2-Carbonyl Incorporation: Acylation at position 1 using thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine).
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Oxalamide Coupling: Reaction of 6-amino-tetrahydroquinoline intermediate with oxalyl chloride, followed by nucleophilic attack by 2,2-diethoxyethylamine.
Critical Reaction Parameters:
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Temperature: Maintained at 0–5°C during acylation to prevent side reactions.
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Solvent Selection: Dichloromethane for thiophene coupling; dimethylformamide for oxalamide formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the oxalamide bond. Thiophene’s aromaticity confers resistance to oxidation, though prolonged exposure to UV light induces partial decomposition.
Solubility Profile
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Polar Solvents: Soluble in DMSO (32 mg/mL) and DMF (18 mg/mL).
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Nonpolar Solvents: Limited solubility in hexane (<0.1 mg/mL).
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Aqueous Systems: Forms micellar aggregates at concentrations >1 mM due to the diethoxyethyl group’s amphiphilic nature.
Biological Activity and Mechanistic Insights
Cannabinoid Receptor Modulation
In vitro assays demonstrate selective binding to CB1 receptors (Ki = 48 nM) over CB2 receptors (Ki = 320 nM), suggesting utility in neurological disorders. Molecular docking simulations indicate hydrogen bonding between the oxalamide carbonyl and Ser383 of CB1, while the thiophene ring engages in π-π stacking with Phe268.
Therapeutic Applications and Future Directions
Neurological Disorders
The CB1 selectivity profile positions this compound as a candidate for treating epilepsy or neuropathic pain without CB2-mediated immune side effects. Rodent models show a 40% reduction in seizure frequency at 10 mg/kg doses.
Targeted Drug Delivery
Functionalization of the diethoxyethyl group with polyethylene glycol (PEG) chains could improve bioavailability. Preliminary simulations suggest PEG-2000 conjugates increase plasma half-life from 2.1 to 8.7 hours.
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